Cas no 1261493-89-3 (2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid)

2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid 化学的及び物理的性質
名前と識別子
-
- 2-AMINO-5-(4-TRIFLUOROMETHYLPHENYL)NICOTINIC ACID
- 2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinic acid
- MFCD18318043
- A1-87382
- AECOBMCGVYIXDD-UHFFFAOYSA-N
- 1261493-89-3
- 2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinicacid
- IPA62939
- DTXSID50687981
- 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, 95%
- 2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid
-
- MDL: MFCD18318043
- インチ: InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-7(2-4-9)8-5-10(12(19)20)11(17)18-6-8/h1-6H,(H2,17,18)(H,19,20)
- InChIKey: AECOBMCGVYIXDD-UHFFFAOYSA-N
計算された属性
- 精确分子量: 282.06161202Da
- 同位素质量: 282.06161202Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 354
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.2Ų
- XLogP3: 3.1
2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A459259-1g |
2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinic acid |
1261493-89-3 | 97% | 1g |
$733.0 | 2024-04-25 | |
abcr | AB324841-5 g |
2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, 95%; . |
1261493-89-3 | 95% | 5g |
€1159.00 | 2023-06-21 | |
Chemenu | CM491510-1g |
2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinicacid |
1261493-89-3 | 97% | 1g |
$718 | 2022-06-13 | |
abcr | AB324841-5g |
2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, 95%; . |
1261493-89-3 | 95% | 5g |
€1159.00 | 2025-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1875749-1g |
2-Amino-5-(4-(trifluoromethyl)phenyl)nicotinic acid |
1261493-89-3 | 97% | 1g |
¥6542.00 | 2024-08-09 |
2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
2-Amino-5-(4-trifluoromethylphenyl)nicotinic acidに関する追加情報
Introduction to 2-Amino-5-(4-trifluoromethylphenyl)nicotinic Acid (CAS No: 1261493-89-3)
2-Amino-5-(4-trifluoromethylphenyl)nicotinic acid, identified by its Chemical Abstracts Service (CAS) number 1261493-89-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the nicotinic acid derivatives, a class of molecules known for their diverse biological activities. The presence of both amino and carboxylic acid functional groups, coupled with a trifluoromethyl-substituted phenyl ring, endows this molecule with unique chemical properties that make it a promising candidate for further investigation.
The structural features of 2-amino-5-(4-trifluoromethylphenyl)nicotinic acid contribute to its potential applications in multiple domains. The amino group at the 2-position and the carboxylic acid at the 3-position facilitate various chemical modifications, enabling the synthesis of more complex derivatives. Additionally, the electron-withdrawing nature of the trifluoromethyl group on the phenyl ring enhances the compound's metabolic stability and binding affinity to biological targets.
In recent years, there has been growing interest in nicotinic acid derivatives due to their reported activities as modulators of neurotransmitter systems. Specifically, compounds structurally related to 2-amino-5-(4-trifluoromethylphenyl)nicotinic acid have been investigated for their potential in treating neurological disorders, including Alzheimer's disease and schizophrenia. The substitution pattern in this molecule may influence its interaction with nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions and are dysregulated in various neurological conditions.
Moreover, the agrochemical industry has shown interest in nicotinic acid derivatives as potential leads for developing novel pesticides. The trifluoromethyl group often enhances the bioactivity and environmental persistence of agrochemicals, making compounds like 2-amino-5-(4-trifluoromethylphenyl)nicotinic acid valuable candidates for further exploration. Research indicates that such derivatives may exhibit herbicidal or insecticidal properties by interfering with essential enzymatic pathways in pests.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for novel bioactive compounds. Virtual screening techniques have been employed to identify potential hits among large libraries of molecules, including derivatives of nicotinic acid. The structural motifs present in 2-amino-5-(4-trifluoromethylphenyl)nicotinic acid suggest that it could be a useful scaffold for designing new drugs targeting various therapeutic areas.
The synthesis of 2-amino-5-(4-trifluoromethylphenyl)nicotinic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors, followed by functional group transformations such as halogenation and amination. The use of advanced catalytic systems has improved the efficiency of these synthetic processes, making it feasible to produce larger quantities of the compound for research purposes.
In conclusion, 2-amino-5-(4-trifluoromethylphenyl)nicotinic acid (CAS No: 1261493-89-3) represents a promising compound with potential applications in pharmaceuticals and agrochemicals. Its unique structural features make it an attractive candidate for further investigation, particularly in the context of neurological disorders and crop protection strategies. As research continues to uncover new biological activities and synthetic methodologies, this compound is likely to play an increasingly important role in drug discovery and development.
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